molecular formula C12H10N4O2S B12920612 6-(Phenylmethanesulfonyl)-5H-purine CAS No. 919802-89-4

6-(Phenylmethanesulfonyl)-5H-purine

Cat. No.: B12920612
CAS No.: 919802-89-4
M. Wt: 274.30 g/mol
InChI Key: GMGCGSKYISIIQJ-UHFFFAOYSA-N
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Description

6-(Benzylsulfonyl)-5H-purine is a chemical compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzylsulfonyl)-5H-purine typically involves the introduction of the benzylsulfonyl group to the purine core. One common method is the nucleophilic substitution reaction where a suitable purine derivative reacts with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of 6-(Benzylsulfonyl)-5H-purine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 6-(Benzylsulfonyl)-5H-purine can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzylsulfonyl)-5H-purine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Benzylsulfonyl)-5H-purine largely depends on its interaction with biological targets. The benzylsulfonyl group can interact with specific amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various molecular pathways, making the compound useful in studying biochemical processes and developing therapeutic agents.

Comparison with Similar Compounds

  • 6-(Phenylsulfonyl)-5H-purine
  • 6-(Methylsulfonyl)-5H-purine
  • 6-(Ethylsulfonyl)-5H-purine

Comparison: 6-(Benzylsulfonyl)-5H-purine is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This can make it more effective in certain biological applications compared to its analogs with smaller or less lipophilic substituents.

Properties

CAS No.

919802-89-4

Molecular Formula

C12H10N4O2S

Molecular Weight

274.30 g/mol

IUPAC Name

6-benzylsulfonyl-5H-purine

InChI

InChI=1S/C12H10N4O2S/c17-19(18,6-9-4-2-1-3-5-9)12-10-11(14-7-13-10)15-8-16-12/h1-5,7-8,10H,6H2

InChI Key

GMGCGSKYISIIQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NC=NC3=NC=NC32

Origin of Product

United States

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